

Cyjohnphos: A Technical Guide to a Key Ligand in Modern Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyjohnphos**

Cat. No.: **B1301957**

[Get Quote](#)

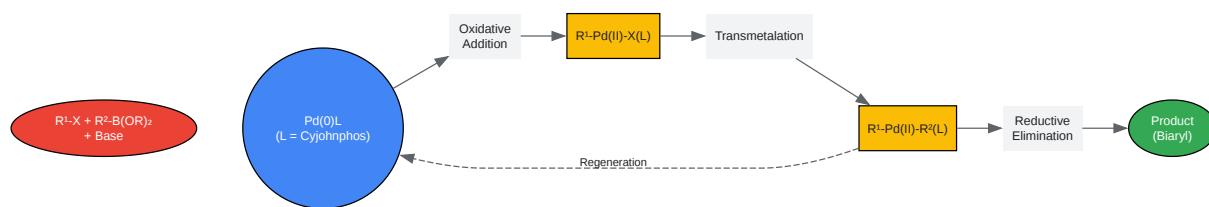
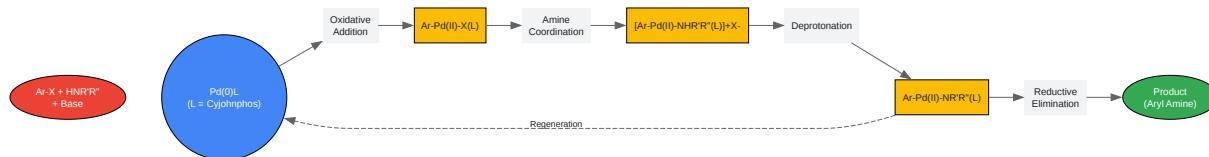
For Researchers, Scientists, and Drug Development Professionals

Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand, has emerged as a critical tool in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enhance the reactivity and efficiency of catalytic systems, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with broad substrate scope and functional group tolerance. This technical guide provides an in-depth overview of **Cyjohnphos**, including its chemical properties, its role in key catalytic cycles, and representative experimental protocols.

Core Properties of Cyjohnphos

Cyjohnphos, also known by its chemical name (2-Biphenyl)dicyclohexylphosphine, is an air-stable solid, a feature that simplifies its handling and application in experimental setups.[\[1\]](#)[\[2\]](#) Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₁ P	[3][4][5][6]
Molecular Weight	350.49 g/mol	[3][4]
CAS Number	247940-06-3	[1][4][5]
Appearance	White powder	[6]
Melting Point	102-106 °C	[1][2][5][7]



Mechanism of Action in Catalysis

Cyjohnphos is primarily utilized as a supporting ligand for palladium catalysts in a variety of cross-coupling reactions. Its bulky dicyclohexylphosphino group and biphenyl backbone create a sterically demanding and electron-rich environment around the palladium center. This facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher reaction rates and yields.[2][7]

Two of the most significant applications of **Cyjohnphos** are in the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[6] The catalytic cycle, facilitated by a palladium catalyst bearing the **Cyjohnphos** ligand, is depicted below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Cyjohnphos: A Technical Guide to a Key Ligand in Modern Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1301957#cyjohnphos-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1301957#cyjohnphos-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com